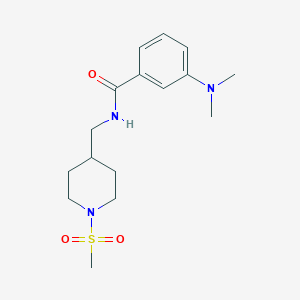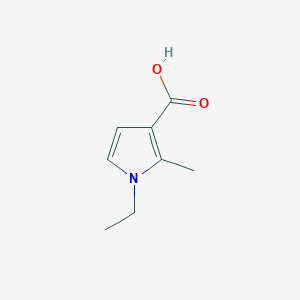![molecular formula C6H5F6NO3 B2795671 3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 497158-39-1](/img/structure/B2795671.png)
3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” is a chemical compound with the molecular formula C4H2F6O2 . It appears as a white crystalline powder . It is part of the organofluorides group .
Molecular Structure Analysis
The molecular structure of “3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” can be represented by the SMILES stringOC(=O)C(C(F)(F)F)C(F)(F)F . This indicates that the molecule contains a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F). Physical And Chemical Properties Analysis
“3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” is a white crystalline powder . It has a melting point range of 49°C to 53°C . The compound’s purity, as determined by titration with NaOH, is greater than or equal to 96.0% .Aplicaciones Científicas De Investigación
Synthesis and Interaction with Nucleophiles
Research by Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, which share structural similarities with the target compound, demonstrating its utility in generating various acyclic and heterocyclic N-substituted derivatives. This study highlights the compound's versatility in organic synthesis, particularly in forming trifluoromethyl-containing heterocyclic compounds such as pyrroles and imidazolones Sokolov & Aksinenko, 2010.
Conformational Analysis
Thomas et al. (2016) conducted a conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, a closely related compound, using high-resolution spectroscopic techniques. This research provided insights into the complex conformational landscapes of partially fluorinated carboxylic acids, revealing the predominance of Z conformers and their structural similarities and differences with other fluorinated acids Thomas et al., 2016.
Modification of Biologically Active Compounds
Sokolov and Aksinenko (2012) also investigated the modification of biologically active amides and amines with fluorine-containing heterocycles. They studied the reaction of a compound structurally related to the target molecule with 1,3-binucleophiles, leading to the formation of fluorine-containing heterocyclic derivatives. This research underscores the potential of such compounds in designing new materials with specific biological activities Sokolov & Aksinenko, 2012.
Anticancer Activity
Saad and Moustafa (2011) synthesized a series of compounds including S-glycosyl and S-alkyl derivatives of a triazinone compound that shares functional groups with the target compound. Their study focused on evaluating the synthesized compounds for anticancer activity, demonstrating the potential medicinal applications of compounds related to the target molecule Saad & Moustafa, 2011.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c1-4(3(15)16,6(10,11)12)13-2(14)5(7,8)9/h1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIZFFIAUNQIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

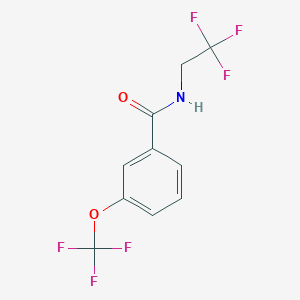
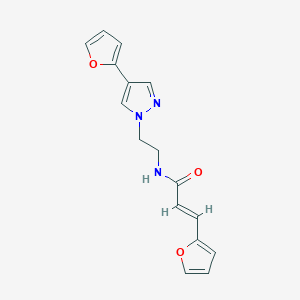
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)
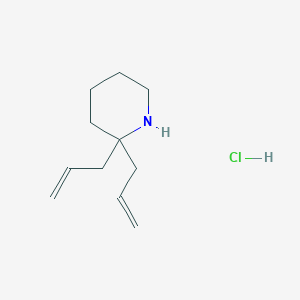
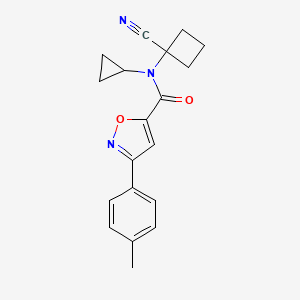
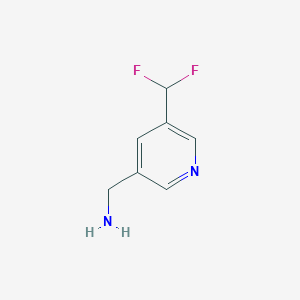
![methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2795597.png)

![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)
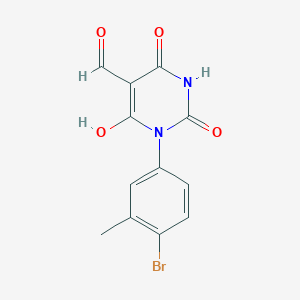

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
